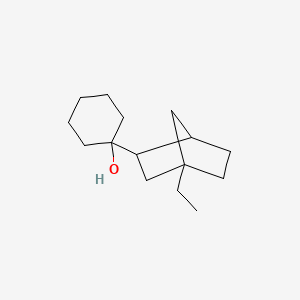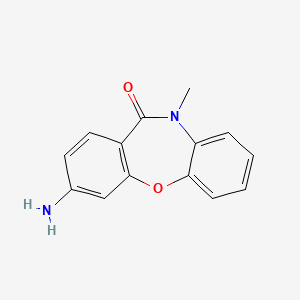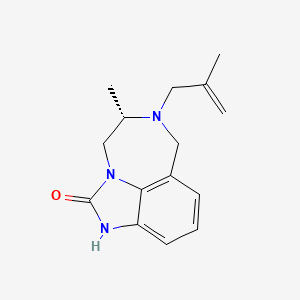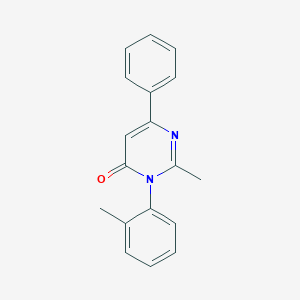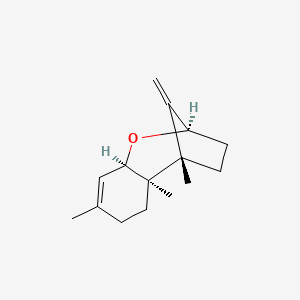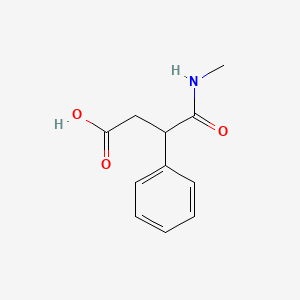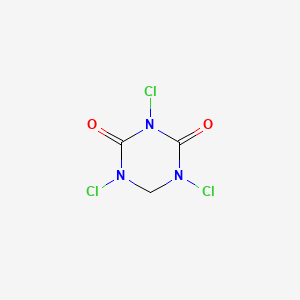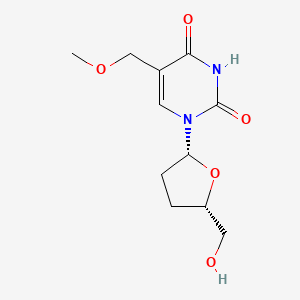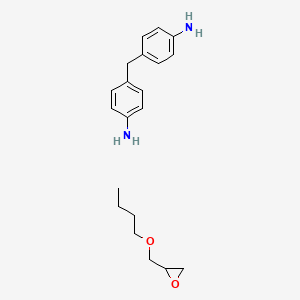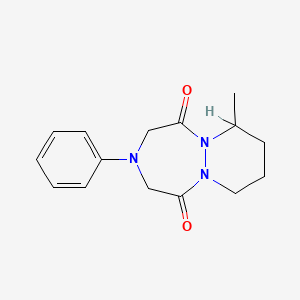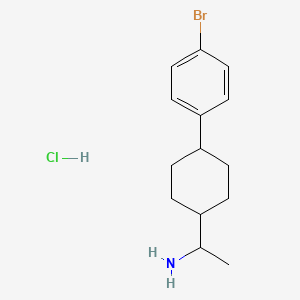
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride is a chemical compound that belongs to the class of substituted cyclohexylamines. This compound is characterized by the presence of a bromophenyl group attached to a cyclohexane ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylcyclohexane, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Alkylation: The brominated phenylcyclohexane is then subjected to alkylation using a suitable alkylating agent to introduce the alpha-methyl group.
Amination: The alkylated product is then reacted with an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during each step of the synthesis. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phenylcyclohexane derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenylcyclohexane derivatives.
Substitution: Formation of substituted phenylcyclohexane derivatives with various functional groups.
Scientific Research Applications
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-cyclohexanemethylamine hydrochloride: Lacks the alpha-methyl group.
4-(4-Chlorophenyl)-alpha-methylcyclohexanemethylamine hydrochloride: Contains a chlorine atom instead of a bromine atom.
4-(4-Fluorophenyl)-alpha-methylcyclohexanemethylamine hydrochloride: Contains a fluorine atom instead of a bromine atom.
Uniqueness
(E)-4-(4-Bromophenyl)-alpha-methylcyclohexanemethylamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The alpha-methyl group also adds to its distinct chemical properties, making it different from other similar compounds.
Properties
CAS No. |
113524-38-2 |
|---|---|
Molecular Formula |
C14H21BrClN |
Molecular Weight |
318.68 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)cyclohexyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C14H20BrN.ClH/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13;/h6-12H,2-5,16H2,1H3;1H |
InChI Key |
ZUZZZOFENQFNRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)C2=CC=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


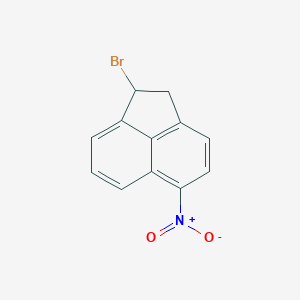
![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
